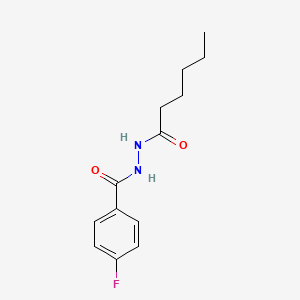

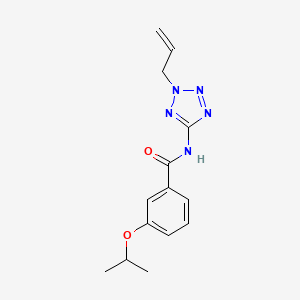

![molecular formula C15H17N3O4 B4620216 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4620216.png)

2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide

説明

The compound belongs to a class of organic compounds known for their intricate synthesis processes and potential bioactivity. Such compounds are often synthesized for their unique chemical and physical properties, which can be tailored for various applications in materials science, pharmaceuticals, and chemical research.

Synthesis Analysis

The synthesis of complex organic compounds like “2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide” often involves multi-step synthetic routes. These routes may include the formation of amide bonds, activation of carboxylic acids, and the introduction of pyrrolidinyl groups through condensation reactions. Techniques such as reductive amination or nucleophilic substitution are commonly employed (Kivelä et al., 2003).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a compound. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in understanding the geometry, bond lengths, angles, and conformations. These analyses reveal the planarity or three-dimensionality of the compound, which significantly affects its reactivity and interactions (Prasad et al., 1979).

Chemical Reactions and Properties

Compounds like the one can undergo a variety of chemical reactions, including hydrolysis, reduction, and nucleophilic substitution. Their reactivity is largely dependent on the functional groups present, such as amides, which may participate in condensation reactions or act as electrophiles in substitution reactions.

Physical Properties Analysis

The physical properties of organic compounds, including melting point, solubility, and crystallinity, are crucial for their application and handling. These properties are influenced by the molecular structure; for instance, the presence of polar functional groups typically enhances solubility in water or polar solvents (Yang et al., 1996).

科学的研究の応用

Synthesis and Chemical Properties

2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide is a compound involved in various scientific research applications, particularly in the synthesis of polymers and coupling agents. One study demonstrates its role in the synthesis of a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes. This synthesis involves a seven-step process starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, resulting in a coupling agent with 99.6% purity and excellent yield, showcasing its utility in preparing conjugation agents for bioconjugation chemistry (Reddy et al., 2005).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound's derivatives have been explored for their potential in creating new types of polymers. Research into the synthesis and properties of ortho-linked polyamides, based on compounds derived from 4-tert-butylcatechol, reveals applications in developing noncrystalline, flexible, and thermally stable polymers. These polymers display significant solubility in various polar solvents and form transparent, flexible films, indicating their potential for advanced material applications (Hsiao et al., 2000).

Optical and Electronic Applications

Another study focuses on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties, showcasing the compound's relevance in the field of luminescence and materials science. The research highlights the luminescent properties of these compounds in both solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their mechanochromic properties and multi-stimuli response, supported by Density Functional Theory calculations, underscore the compound's potential in creating advanced optical materials (Srivastava et al., 2017).

Advanced Synthesis Techniques

In addition, the compound has been involved in advanced synthesis techniques, such as the development of new class compounds for conducting polymers. A study on 2,5-di(2-thienyl)pyrrole derivatives, for instance, demonstrates the synthesis of derivatives that lead to polymers with improved stability, lower band gaps, and enhanced optical properties. This research signifies the compound's role in synthesizing novel materials with potential applications in electronic devices and conducting polymers (Soyleyici et al., 2013).

特性

IUPAC Name |

2-[4-(2,5-dioxopyrrolidin-1-yl)butanoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c16-15(22)10-4-1-2-5-11(10)17-12(19)6-3-9-18-13(20)7-8-14(18)21/h1-2,4-5H,3,6-9H2,(H2,16,22)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVILEHDJGVJUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCC(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

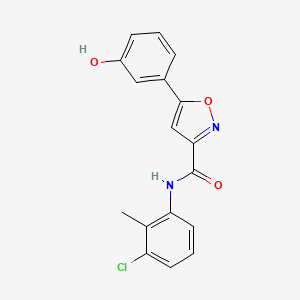

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)

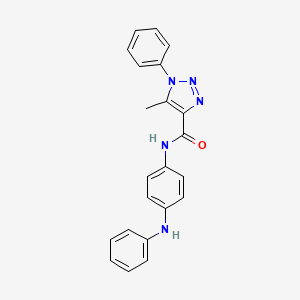

![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)

![methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4620158.png)

![N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4620177.png)

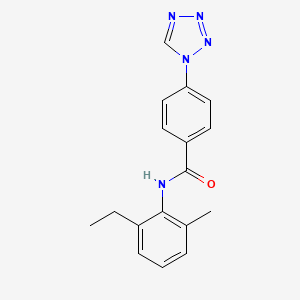

![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4620184.png)

![N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4620198.png)